molecular formula C11H18N2O B12001446 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-

1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-

Cat. No.: B12001446
M. Wt: 194.27 g/mol
InChI Key: DGUHANJFDCQQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- is an organic compound with the molecular formula C11H18N2O. It is a derivative of ethanediamine, where one of the nitrogen atoms is substituted with a 4-methoxyphenyl group and the other nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- typically involves the reaction of 1,2-ethanediamine with 4-methoxybenzaldehyde in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

    Reducing Agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Major Products Formed

    Oxidation: Imines, amides

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl-
  • 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-diethyl-
  • 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dipropyl-
  • 1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dibutyl-

Uniqueness

1,2-Ethanediamine, N2-(4-methoxyphenyl)-N1,N1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its ability to interact with aromatic systems, while the dimethyl substitution on the nitrogen atom influences its steric and electronic characteristics.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-13(2)9-8-12-10-4-6-11(14-3)7-5-10/h4-7,12H,8-9H2,1-3H3

InChI Key

DGUHANJFDCQQPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.